4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester

Description

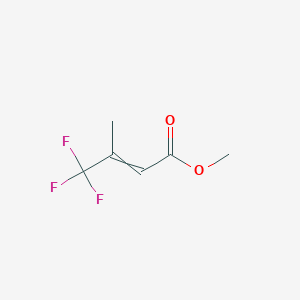

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester (CAS 60244-39-5) is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₇F₃O₂ and a molecular weight of 176.11 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group at the 3-position of the but-2-enoic acid backbone (Figure 1). The compound’s α,β-unsaturation and fluorine substituents render it highly electrophilic, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H7F3O2 |

|---|---|

Molecular Weight |

168.11 g/mol |

IUPAC Name |

methyl 4,4,4-trifluoro-3-methylbut-2-enoate |

InChI |

InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3 |

InChI Key |

QACWQWDBZADUIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction is carried out using methanol in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products:

Oxidation: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid.

Reduction: 4,4,4-Trifluoro-3-methyl-but-2-enol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials, including fluoropolymers and specialty chemicals .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Derivatives

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic Acid Methyl Ester (CAS 82648-69-9)

- Molecular Formula : C₆H₆BrF₃O₂

- Molecular Weight : 247.01 g/mol

- Key Features : Substitution of the 3-methyl group with a bromomethyl (-CH₂Br) group. This modification enhances reactivity in nucleophilic substitution reactions, making it a precursor for further functionalization .

Methyl 3-(((Trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS 133559-43-0)

- Molecular Formula : C₆H₇F₃O₅S

- Molecular Weight : 248.18 g/mol

- Key Features : A sulfonyloxy (-OSO₂CF₃) group at the 3-position. This electron-withdrawing group increases electrophilicity at the β-carbon, facilitating conjugate addition reactions. Predicted properties include a boiling point of 248.3°C and density of 1.474 g/cm³ .

3-(4-Fluorophenyl)-2-butenoic Acid Ethyl Ester (CAS 915923-90-9)

- Molecular Formula : C₁₂H₁₃FO₂

- Molecular Weight : 208.23 g/mol

- Key Features: A 4-fluorophenyl substituent at the 3-position.

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric Acid Methyl Ester (CAS 723294-72-2)

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester | 60244-39-5 | C₆H₇F₃O₂ | 176.11 | Not reported | Not reported |

| 3-Bromomethyl-4,4,4-trifluoro derivative | 82648-69-9 | C₆H₆BrF₃O₂ | 247.01 | Not reported | Not reported |

| Methyl 3-(((CF₃)SO₂)oxy)but-2-enoate | 133559-43-0 | C₆H₇F₃O₅S | 248.18 | 248.3 (predicted) | 1.474 (predicted) |

| 3-(4-Fluorophenyl)-2-butenoic acid ethyl ester | 915923-90-9 | C₁₂H₁₃FO₂ | 208.23 | Not reported | Not reported |

Key Observations :

- Fluorinated derivatives exhibit higher molecular weights due to fluorine’s atomic mass.

- Sulfonyloxy-substituted compounds (e.g., CAS 133559-43-0) have elevated boiling points, likely due to increased polarity .

Electrophilic Reactivity

- The trifluoromethyl group in the main compound enhances electrophilicity at the β-carbon, promoting Michael addition reactions. This contrasts with the bromomethyl derivative (CAS 82648-69-9), which undergoes SN2 reactions due to its labile bromine atom .

- Sulfonyloxy-substituted analogs (e.g., CAS 133559-43-0) act as leaving groups in elimination or substitution reactions .

Pharmaceutical Relevance

Biological Activity

Overview

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester (commonly referred to as TFMBE) is a fluorinated organic compound notable for its unique chemical properties and potential biological activities. The trifluoromethyl group enhances its stability and reactivity, making it a subject of interest in various fields including medicinal chemistry, agrochemicals, and materials science. This article delves into the biological activities associated with TFMBE, supported by research findings, data tables, and case studies.

TFMBE is characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of valuable derivatives used in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3O2 |

| Molecular Weight | 180.12 g/mol |

| Boiling Point | 120°C (estimated) |

| Solubility | Soluble in organic solvents |

The biological activity of TFMBE is primarily attributed to its interaction with molecular targets through its trifluoromethyl groups. These groups enhance binding affinity to specific enzymes and receptors, which can lead to various therapeutic effects. The compound has been shown to inhibit certain enzymes and modulate receptor activity, suggesting potential applications in drug development.

Antimicrobial Activity

Research indicates that TFMBE and its derivatives exhibit antimicrobial properties. A study demonstrated that fluorinated compounds can enhance antibacterial activity against strains such as Staphylococcus aureus. The mechanism involves interference with bacterial cell wall synthesis or function.

Enzyme Inhibition

TFMBE has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl group can significantly affect inhibitory potency.

Case Study: Antitumor Activity

A case study explored the antitumor potential of TFMBE derivatives. Certain derivatives showed selective cytotoxicity against tumorigenic cell lines. This suggests that TFMBE could serve as a lead compound for developing new anticancer agents.

Research Findings

Recent studies have highlighted the following findings regarding TFMBE:

- Antibacterial Effects : TFMBE demonstrated significant inhibition against various bacterial strains.

- Enzyme Interaction : Structural modifications have been linked to enhanced enzyme inhibition.

- Cytotoxicity : Certain derivatives exhibited selective cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TFMBE's biological activity, a comparison with similar fluorinated compounds is essential.

| Compound | Biological Activity |

|---|---|

| 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid | Moderate enzyme inhibition |

| Ethyl 4,4,4-trifluoro-2-butynoate | Antimicrobial activity |

| Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | Limited cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.